N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine
Overview
Description
N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine is a chemical compound that belongs to the class of cyclopropanamines. This compound is characterized by the presence of a cyclopropane ring attached to a propylamine group and a chloropyridinylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of small molecules with biological targets.
Medicine: As a potential lead compound for the development of new therapeutic agents.
Industry: In the production of specialty chemicals and intermediates for pharmaceuticals.
Safety and Hazards
The safety data sheet for a related compound, “N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyridine-4-carbaldehyde and N-propylcyclopropanamine.
Reaction: The 2-chloropyridine-4-carbaldehyde is reacted with N-propylcyclopropanamine in the presence of a reducing agent such as sodium borohydride to form the desired product.
Purification: The product is then purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclopropanamine
- N-[(2-chloropyridin-4-yl)methyl]-N-ethylcyclopropanamine
- N-[(2-chloropyridin-4-yl)methyl]-N-butylcyclopropanamine
Uniqueness
N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine is unique due to its specific combination of a cyclopropane ring, a propylamine group, and a chloropyridinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-2-7-15(11-3-4-11)9-10-5-6-14-12(13)8-10/h5-6,8,11H,2-4,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZLXYJKJZASKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=NC=C1)Cl)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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